REACTION_CXSMILES
|
NC1([N+]([O-])=O)C=CC(Cl)=NC1[CH2:9][CH:10]([OH:12])[CH3:11].[C:16]([N:23]1[CH:27]=[CH:26][N:25]=[CH:24]1)(N1C=CN=C1)=[O:17].[ClH:28].[CH2:29]1[CH2:33]OCC1>>[Cl:28][C:24]1[N:25]=[C:26]2[C:27](=[CH:33][CH:29]=1)[NH:23][C:16](=[O:17])[O:12][C:10]2([CH3:11])[CH3:9]
|
Name
|
1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1(C(N=C(C=C1)Cl)CC(C)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with brine, H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized from EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2C(OC(NC2=CC1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |